4-fluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide
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Overview
Description
4-fluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound features a complex structure that includes a fluoro-substituted benzamide moiety and a methoxyimidazo[1,2-b]pyridazinyl group, making it a subject of interest for its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenating agents. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Studied for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets within cells. This compound can bind to enzymes, receptors, or other proteins, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the intended application .
Comparison with Similar Compounds
Similar Compounds
Fluoroimidazoles: Compounds with similar imidazole cores and fluoro substitutions.
Methoxyimidazoles: Compounds featuring methoxy groups on the imidazole ring.
Benzamides: A broad class of compounds with benzamide moieties.
Uniqueness
4-fluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide stands out due to its unique combination of a fluoro-substituted benzamide and a methoxyimidazo[1,2-b]pyridazinyl group. This structural uniqueness contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
4-fluoro-N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2/c1-27-19-11-10-18-23-17(12-25(18)24-19)13-4-8-16(9-5-13)22-20(26)14-2-6-15(21)7-3-14/h2-12H,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLSLGNBBGXXQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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